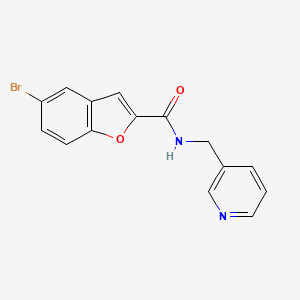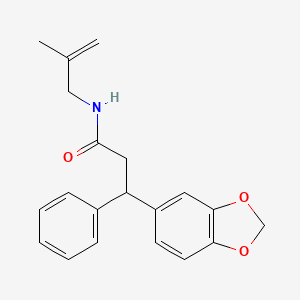
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the late 1990s and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 involves the inhibition of several protein kinases, including Raf-1 and B-Raf, which are upstream regulators of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation has been implicated in the development and progression of various cancers. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 also inhibits VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, or programmed cell death. It also inhibits angiogenesis by reducing the production of pro-angiogenic factors and increasing the production of anti-angiogenic factors. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 has been shown to have synergistic effects with other chemotherapeutic agents, such as doxorubicin and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro and in vivo studies. It also has a short half-life in the body, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006. One direction is the identification of biomarkers that can predict the response of tumors to 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006. Another direction is the development of more potent and selective inhibitors of Raf-1 and B-Raf that can overcome the resistance of tumors to 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006. Additionally, the combination of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 with other chemotherapeutic agents and immunotherapeutic agents is being investigated for its potential synergistic effects. Finally, the use of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 as a therapeutic agent for other diseases, such as inflammatory disorders, is also being explored.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 involves several steps. The first step is the synthesis of 4-bromo-5-methyl-3-nitropyrazole from 4-bromo-3-nitropyrazole. The second step is the synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide from 4-bromo-5-methyl-3-nitropyrazole and acetic anhydride. The third step is the synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide from 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and 4-cyanophenyl isocyanate.
Applications De Recherche Scientifique
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide 43-9006 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit several protein kinases, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation has been implicated in the development and progression of various cancers.
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O3/c1-8-12(14)13(19(21)22)17-18(8)7-11(20)16-10-4-2-9(6-15)3-5-10/h2-5H,7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYONQMZSHFBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)


![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)
![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)

![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B6012946.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)
![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)
